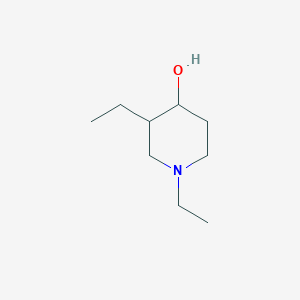

1,3-二乙基哌啶-4-醇

描述

1,3-Diethylpiperidin-4-ol, also known as 4-Piperidinol, 1,3-diethyl-, is a chemical compound with the molecular formula C9H19NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

Piperidine derivatives, including 1,3-Diethylpiperidin-4-ol, are synthesized through various intra- and intermolecular reactions . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis

The molecular structure of 1,3-Diethylpiperidin-4-ol consists of nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom . The molecular weight of this compound is 157.25 .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were synthesized for potential treatment of HIV .Physical and Chemical Properties Analysis

The boiling point of 1,3-Diethylpiperidin-4-ol is predicted to be 244.4±15.0 °C, and its density is predicted to be 0.926±0.06 g/cm3 . The pKa value is predicted to be 14.90±0.40 .科学研究应用

药物设计

哌啶类化合物是药物设计中最重要的合成片段之一,在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .

各种哌啶衍生物的合成

关于导致各种哌啶衍生物形成的分子内和分子间反应的科学文献:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .

生物学评价用于HIV治疗

设计、合成和评估了一系列新型哌啶-4-醇衍生物,用于潜在的HIV治疗 . 还评估了这些化合物的CCR5拮抗活性 .

生物活性哌啶的合成

开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 .

抗病毒应用

哌啶衍生物已显示出几个重要的药效团特征,并被用于不同的治疗应用,包括作为抗病毒药物 .

制药行业

作用机制

Target of Action

1,3-Diethylpiperidin-4-ol primarily targets the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of 1,3-Diethylpiperidin-4-ol . The blockade of the CCR5 receptor by 1,3-Diethylpiperidin-4-ol prevents the entry of HIV-1 strains into cells .

Biochemical Pathways

It is known that the compound’s action on the ccr5 receptor plays a crucial role in the process of hiv-1 entry into cells . By blocking this receptor, 1,3-Diethylpiperidin-4-ol disrupts this process, thereby exerting its therapeutic effect .

Result of Action

The primary result of 1,3-Diethylpiperidin-4-ol’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the process of viral entry, thereby potentially preventing the progression of HIV-1 infection .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1,3-Diethylpiperidin-4-ol, is an important task of modern organic chemistry .

生化分析

Biochemical Properties

1,3-Diethylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 suggests that 1,3-Diethylpiperidin-4-ol may influence the metabolism of other compounds by either inhibiting or enhancing the enzyme’s activity . Additionally, this compound has shown potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections .

Cellular Effects

1,3-Diethylpiperidin-4-ol affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, 1,3-Diethylpiperidin-4-ol can alter gene expression and cellular metabolism . For instance, its interaction with CCR5 receptors can inhibit the entry of HIV-1 into cells, thereby preventing infection .

Molecular Mechanism

The molecular mechanism of 1,3-Diethylpiperidin-4-ol involves its binding interactions with specific biomolecules. It binds to the CCR5 receptor, forming a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This binding inhibits the receptor’s function, preventing HIV-1 from entering the host cells. Additionally, 1,3-Diethylpiperidin-4-ol may influence gene expression by modulating transcription factors involved in immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Diethylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 1,3-Diethylpiperidin-4-ol remains stable under controlled conditions, but its degradation products can influence cellular functions . Long-term exposure to the compound has been associated with sustained inhibition of CCR5 receptors, which is beneficial for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of 1,3-Diethylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 receptors without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1,3-Diethylpiperidin-4-ol is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes oxidation, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cytochrome P450 enzymes suggests that 1,3-Diethylpiperidin-4-ol may influence the metabolism of other drugs, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, 1,3-Diethylpiperidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the CCR5 receptors on immune cells . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

1,3-Diethylpiperidin-4-ol is primarily localized in the cell membrane, where it interacts with membrane-bound receptors such as CCR5 . This localization is crucial for its activity, as it allows the compound to effectively inhibit receptor function. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, enhancing its therapeutic potential .

属性

IUPAC Name |

1,3-diethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-8-7-10(4-2)6-5-9(8)11/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBZXXVYEGQYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

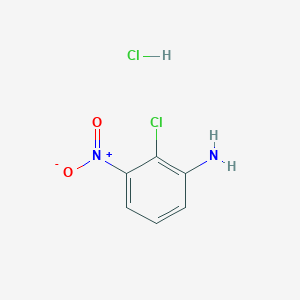

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

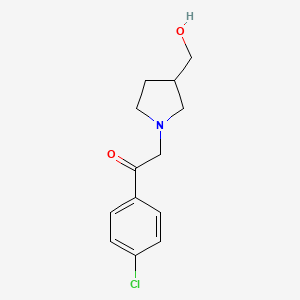

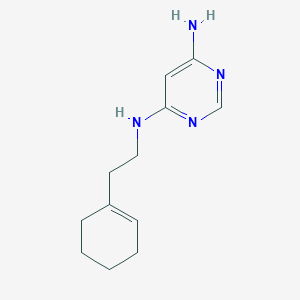

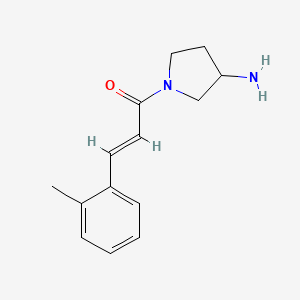

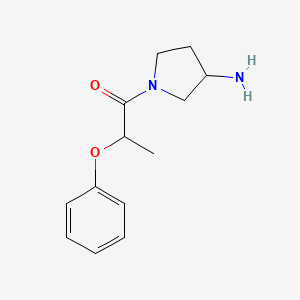

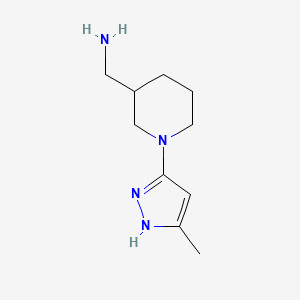

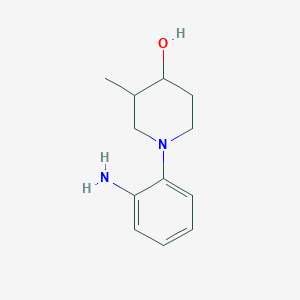

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)